molecular formula C12H13NO B14354596 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- CAS No. 94054-41-8

1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-

Cat. No.: B14354596
CAS No.: 94054-41-8
M. Wt: 187.24 g/mol
InChI Key: PITGHUKFJJYADB-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- typically involves the condensation of pyrrole with a methoxybenzyl halide under basic conditions. One common method is the reaction of pyrrole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can produce various N-substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrole
  • 3-Methyl-1H-pyrrole
  • 1H-Pyrrole, 3-methyl-

Uniqueness

1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical and biological properties compared to other pyrrole derivatives

Properties

CAS No.

94054-41-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrole

InChI

InChI=1S/C12H13NO/c1-14-12-6-4-5-11(9-12)10-13-7-2-3-8-13/h2-9H,10H2,1H3

InChI Key

PITGHUKFJJYADB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC=C2

Origin of Product

United States

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